molecular formula C14H23ClN2O B1677098 Octacaine hydrochloride CAS No. 93940-32-0

Octacaine hydrochloride

Cat. No.: B1677098
CAS No.: 93940-32-0
M. Wt: 270.8 g/mol
InChI Key: AFAGKKJVZIQRMO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Data

The systematic IUPAC name for octacaine hydrochloride is 3-(diethylamino)-N-phenylbutanamide hydrochloride , reflecting its amide backbone substituted with diethylamino and phenyl groups. The compound’s CAS Registry Number is 93940-32-0 for the hydrochloride salt, while the free base (octacaine) is registered under CAS 13912-77-1 . Its molecular formula is C₁₄H₂₂N₂O·HCl , corresponding to a molecular weight of 270.80 g/mol .

Property Value Source
IUPAC Name 3-(diethylamino)-N-phenylbutanamide hydrochloride
CAS Number (Hydrochloride) 93940-32-0
Molecular Formula C₁₄H₂₂N₂O·HCl
Molecular Weight 270.80 g/mol

Stereochemical Configuration and Enantiomeric Considerations

This compound contains a chiral center at the 3-position of the butanamide chain, leading to two enantiomers: (R)-octacaine hydrochloride and (S)-octacaine hydrochloride . The racemic mixture is commonly used, though enantiopure forms are synthetically accessible. The (R)-enantiomer’s InChIKey is AFAGKKJVZIQRMO-UTONKHPSSA-N , while the (S)-enantiomer’s is HKOURKRGAFKVFP-LBPRGKRZSA-N . Stereochemical differences may influence receptor interactions, though experimental data on enantioselective activity remain limited.

Structural Characterization Through SMILES Notation and InChI Identifier

The hydrochloride’s SMILES notation is CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl , representing the branched alkyl chain, amide linkage, and chloride counterion. The InChI identifier is InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H , encoding atomic connectivity and stereochemistry. For the free base, the SMILES is CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 , lacking the chloride ion.

Physicochemical Properties: Molecular Weight, Solubility Profile, and Partition Coefficients

Molecular Weight and Solubility

The hydrochloride salt exhibits greater aqueous solubility (>60 mg/mL) compared to the free base due to ionic dissociation. The free base is lipophilic, with a calculated octanol-water partition coefficient (log P) of 3.1 , as derived from RDKit-based computations.

Property Free Base Hydrochloride Salt
Molecular Weight 234.34 g/mol 270.80 g/mol
Water Solubility Low High (>60 mg/mL)
log P (Calculated) 3.1 Not reported

The hydrochloride’s solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) exceeds 30 mg/mL, aligning with trends observed in structurally related amide anesthetics.

Partition Coefficients

While experimental log P data for the hydrochloride are sparse, its ionization in aqueous media (pKa ~7.8) suggests reduced lipophilicity compared to the free base. The free base’s log P of 3.1 indicates moderate membrane permeability, consistent with its role in local anesthesia.

Properties

IUPAC Name

3-(diethylamino)-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAGKKJVZIQRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917013
Record name 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93940-32-0
Record name Butanamide, 3-(diethylamino)-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93940-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacaine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 3-(diethylamino)-N-phenylbutyramide monohydrochloride
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Record name OCTACAINE HYDROCHLORIDE
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Preparation Methods

Alkylation or Acylation of Aromatic Amines

Aromatic amines, such as 2,6-dimethylaniline, undergo nucleophilic substitution with haloesters or acyl chlorides to form the amide backbone. For example, lidocaine synthesis employs N,N-diethylglycine methyl ester reacting with 2,6-xylidine under basic conditions. Similarly, octacaine’s synthesis likely involves a substituted aniline reacting with an appropriate acylating agent.

Salt Formation via Acid-Base Reaction

The free base is treated with concentrated hydrochloric acid to yield the hydrochloride salt. Critical parameters include pH control (3.5–4.0) and the use of polar aprotic solvents like dichloroethane to prevent hydrolysis. Activated carbon treatment during this stage removes impurities, enhancing product purity to >99%.

Hypothetical Synthesis Pathway for Octacaine Hydrochloride

Based on methodologies for tetracaine and lidocaine, a plausible route for this compound involves:

Synthesis of the Free Base

  • Reactants :
    • 2-(Octyloxy)aniline (hypothetical precursor)
    • N,N-Diethylchloroacetamide (acylating agent)
  • Conditions :
    • Solvent: Ethyl acetate or dichloroethane
    • Catalyst: Sodium methoxide (0.24–0.28 mol equivalents)
    • Temperature: 90–95°C with reflux
    • Duration: 5–8 hours

The reaction generates octacaine free base via nucleophilic acyl substitution. Excess methanol byproduct is removed via distillation to shift equilibrium toward product formation.

Hydrochloride Salt Formation

  • Acidification :
    • Add concentrated HCl (37% w/w) to the free base solution.
    • Adjust pH to 3.5–4.0 using gaseous HCl to ensure complete protonation.
  • Purification :
    • Reflux with activated carbon (20–40 minutes) to adsorb organic impurities.
    • Filter and concentrate the filtrate under reduced pressure.
  • Crystallization :
    • Cool the concentrated solution to 0–5°C to precipitate this compound.
    • Isolate crystals via vacuum filtration and dry at 40°C overnight.

Comparative Analysis of Critical Process Parameters

The table below extrapolates optimal conditions from analogous syntheses:

Parameter Tetracaine HCl Lidocaine HCl Inferred for Octacaine HCl
Reaction Temperature 40°C (base synthesis) 90–95°C (amide formation) 85–90°C
Catalyst None Pd/C (5% w/w) Sodium methoxide
Solvent Ethyl acetate Dichloroethane Dichloroethane
Yield 94% 88–89% 85–90% (estimated)
Purity >99% (HPLC) >99.5% (HPLC) >99% (target)

Impurity Control and Quality Assurance

Byproduct Formation

Common impurities include unreacted starting materials, decomposition products (e.g., oxidized amines), and residual solvents. Patent US5209724A highlights the importance of CO2 head pressure in buffer systems to stabilize pH-sensitive intermediates, a technique applicable to octacaine synthesis.

Analytical Characterization

  • HPLC : Quantifies purity and detects impurities at ≥0.1% levels.
  • NMR : Confirms structural integrity via proton and carbon shifts.
  • Karl Fischer Titration : Ensures residual water <0.5% w/w.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery

Dichloroethane and ethyl acetate are recycled via fractional distillation, reducing environmental impact and costs.

Continuous Flow Synthesis

Adopting flow chemistry could enhance reaction control and yield consistency, as demonstrated in lidocaine production.

Scientific Research Applications

Octocaine hydrochloride is a parenteral anesthetic used to reduce pain at the injection site . It is a local anesthetic solution containing epinephrine .

Improved Dental Anesthetic Formulations

  • Buffered Lidocaine Formulations Research has explored improved dental lidocaine formulations without epinephrine using buffers and sweeteners . The goal is to enhance the original formulation introduced in 1948 .
  • Composition and Variants Studies have prepared and characterized different formulations, including variants with varying concentrations of lidocaine . For example, Samples 3A, 3B, and 3C contained 2%, 1.9%, and 1.5% lidocaine without epinephrine (LW/O/E), respectively .
  • ** компенсировать)** To compensate for the drop in osmolality due to the reduction in drug content, dextrose or sodium saccharine were added . Researchers aimed to assess whether lower doses of LW/O/E could achieve similar anesthetic activity compared to commercial lidocaine with epinephrine (LW/E) formulations .

Systemic Adverse Events

  • Case Report A case study reported a 63-year-old woman experiencing lethargy, confusion, and tachycardia after intravesical lidocaine insertion . The patient had a history of hypercholesterolemia and was undergoing treatment for interstitial cystitis/bladder pain syndrome (IC/BPS) .
  • Procedure and Complications The patient received 100mL of 4% lidocaine for 20 minutes, followed by hydrodistension with 300mL of normal saline for 10 minutes. The lidocaine was mistakenly not drained before the hydrodistension, leading to complications . Immediate bladder drainage improved her heart rate, but confusion persisted for a few hours .
  • Systematic Review A systematic review of the literature identified similar adverse events associated with intravesical lidocaine use . Two patients experienced signs of TIA (transient ischemic attack) following electromotive drug administration .

Table of Adverse Events

Age/SexIndicationComorbiditiesDose (%/ml) + protocolTime to adverse eventDurationPrevious intravesical lidocaine
63/FInterstitial Cystitis4%/100mL, not drained before hydrodistensionImmediatelyHoursYes
Overactive Bladder (OAB)4% lidocaine/ 1:1000 epinephrine solution/ dexamethasone

Parenteral Anesthetics and Buffering

  • Aqueous Solutions Octocaine hydrochloride is useful for buffering various parenteral anesthetics in aqueous solutions . Examples include lidocaine HCl, procaine HCl, and bupivacaine HCl .
  • Composition An aqueous composition for reducing pain at the injection site of local parenteral anesthetic material includes sodium bicarbonate at a concentration of about 3 to about 20 wt. %, with a pH of about 7.0 to about 8.5 .

Mechanism of Action

Octacaine hydrochloride exerts its effects by blocking sodium ion channels in nerve cells. This action prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to specific sites within the sodium channels, stabilizing the neuronal membrane and inhibiting depolarization .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare Octacaine hydrochloride with other local anesthetics and related compounds in terms of chemical properties, applications, and pharmacological profiles.

Table 1: Comparative Overview of this compound and Analogous Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Primary Use(s) Dosage Form(s) Key Pharmacological Data
Octacaine HCl 93940-32-0 C₁₄H₂₂N₂O·HCl 270.80 Surface anesthesia 5% ointment UV λₘₐₓ: 240 nm; IR peaks: 1538 cm⁻¹
Mepivacaine 96-88-8 C₁₅H₂₂N₂O·HCl 282.81 Local/peripheral nerve block 1–2% injectable solution Max dose: 400 mg (single); 1 g (24h)
Oxybuprocaine HCl 5987-82-6 C₁₇H₂₈N₂O₃·HCl 344.90 Ophthalmic anesthesia 0.4% eye drops Onset: <30 sec; Duration: ~15 min
Oxetacaine 126-27-2 C₂₈H₄₁N₃O₃ 467.66 Gastroesophageal reflux disease (GERD) Oral gel (combined with antacids) pH-dependent activation in stomach
Myrtecaine N/A Not specified N/A Muscle/joint pain; GI symptom relief Topical cream Often combined with laurilsulfate

Key Analytical and Functional Differences

Chemical Structure: Octacaine features a 3-diethylaminobutyranilide backbone , distinct from the 2,6-dimethylphenyl group in lidocaine derivatives (e.g., Oxybuprocaine) . Oxetacaine’s bis-acetamide structure enables prolonged gastric mucosal adhesion, unlike Octacaine’s surface-specific action .

Solubility and Formulation :

  • Octacaine’s water solubility allows for aqueous-based ointments, whereas Mepivacaine’s higher lipid solubility suits injectable forms .
  • Oxybuprocaine’s ocular use leverages its rapid corneal penetration, contrasting with Octacaine’s dermal application .

Onset and Duration :

  • Octacaine’s surface anesthesia has a moderate onset (data unspecified), while Oxybuprocaine acts in <30 seconds for eye procedures .
  • Mepivacaine provides longer duration (2–3 hours) compared to Octacaine’s shorter topical effects .

Safety and Dosing :

  • Octacaine’s 5% ointment minimizes systemic absorption, reducing toxicity risks .
  • Mepivacaine’s 400 mg single-dose limit reflects its cardiovascular risks at higher doses , whereas Octacaine lacks such strict systemic guidelines.

Regulatory and Industrial Status

  • This compound is supplied as an API reference standard (e.g., Mikromol Code MM1921.00) under ISO 17034/17025 guidelines, stored at +5°C .
  • Oxetacaine and Oxybuprocaine are listed in pharmacopeias (e.g., ATC codes C05AD06 and S01HA02) , whereas Octacaine remains niche, primarily in veterinary or compounded preparations .

Biological Activity

Octacaine hydrochloride, commonly known as lidocaine hydrochloride, is a widely used local anesthetic with significant biological activity. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, clinical applications, and associated case studies.

Lidocaine functions primarily as a sodium channel blocker . By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, it effectively prevents the initiation and propagation of action potentials, resulting in localized anesthesia. This action is particularly beneficial during surgical procedures and pain management.

  • Dissociation Constant (pKa) : Lidocaine has a pKa of 7.7, which means that at physiological pH (7.4), approximately 25% of the molecules are un-ionized and can readily penetrate nerve membranes, leading to a rapid onset of action .

Pharmacokinetics

The pharmacokinetics of lidocaine include:

  • Absorption : Rapidly absorbed through mucous membranes and subcutaneously.
  • Distribution : Widely distributed throughout body tissues, with higher concentrations in highly perfused organs such as the heart and liver.
  • Metabolism : Primarily metabolized by the liver through oxidative N-dealkylation and ring hydroxylation, yielding metabolites like monoethylglycinexylidide .
  • Elimination Half-Life : Typically ranges from 1.5 to 2 hours; prolonged in patients with liver dysfunction .

Clinical Applications

Lidocaine is utilized in various medical settings:

  • Local Anesthesia : Commonly used for dental procedures, minor surgeries, and regional anesthesia.
  • Intravenous Use : Employed for managing ventricular arrhythmias and as an adjunct in pain management protocols .
  • Intravesical Administration : Used for conditions like interstitial cystitis, though systemic absorption can lead to adverse effects .

Case Studies

Several case studies highlight the biological activity and clinical implications of lidocaine:

  • Intravesical Lidocaine Use :
    • A 63-year-old woman experienced tachycardia and confusion after receiving intravesical lidocaine due to systemic absorption. This case underscores the importance of monitoring for systemic effects when using lidocaine in sensitive populations .
  • Postoperative Analgesia :
    • Research indicates that perioperative intravenous lidocaine may improve postoperative cognitive function and reduce the incidence of postoperative cognitive dysfunction (POCD) in elderly patients .
  • Sickle Cell Disease Management :
    • A study investigated the safety and tolerability of intravenous lidocaine as an adjunct to opioids during vaso-occlusive episodes in children with sickle cell disease. Results indicated that lidocaine could enhance pain management while minimizing opioid-related side effects .

Adverse Effects

While generally safe, lidocaine can cause adverse reactions such as:

  • Methemoglobinemia : A rare but serious condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery to tissues .
  • Allergic Reactions : Some patients may experience hypersensitivity reactions to preservatives like potassium metabisulfite used in formulations .

Summary Table of Pharmacological Properties

PropertyDescription
Mechanism of ActionSodium channel blockade
Onset of ActionRapid (1 min IV; 15 min IM)
Duration10-20 min IV; 60-90 min IM
MetabolismHepatic (N-dealkylation)
Elimination Half-Life1.5 - 2 hours
Common UsesLocal anesthesia, arrhythmias, pain management

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of Octacaine hydrochloride in research settings?

To confirm identity, use spectroscopic techniques (e.g., NMR, IR) to validate structural features such as the butanamide backbone and diethylamino groups, as indicated by its SMILES notation (C.CN (CC)C(C)CC(=O)NC1CCCCC1.Cl ) . For purity analysis, employ chromatographic methods (HPLC or GC) with reference standards, adhering to protocols similar to those used for oxycodone hydrochloride, where purity ranges of 97.0–103.0% are validated via retention time and peak area comparisons . Include detailed calibration curves and system suitability tests in the experimental section to ensure reproducibility .

Q. How should researchers design experiments to assess the solubility and stability of this compound under varying physiological conditions?

Design solubility studies using pH-adjusted buffers (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma) and measure saturation solubility via shake-flask methods. For stability, conduct accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions, analyzing degradation products via LC-MS. Document all conditions rigorously, including equipment specifications and validation parameters, as emphasized in analytical chemistry guidelines .

Advanced Research Questions

Q. What methodological considerations are critical when investigating the local anesthetic mechanism of this compound in neuronal models?

Use voltage-clamp electrophysiology to assess sodium channel blockade in dorsal root ganglion (DRG) neurons. Compare inhibition kinetics (e.g., onset/recovery rates) to lidocaine, referencing its classification as a cation channel blocker . Include controls for nonspecific effects (e.g., TTX-sensitive vs. TTX-resistant channels) and validate results across multiple cell batches. For molecular studies, perform docking simulations using the Octacaine structure (PubChem CID: 159597) to predict binding affinity to Naᵥ1.7 channels, followed by mutagenesis to confirm critical residues .

Q. How can researchers address discrepancies in pharmacokinetic data for this compound across different in vitro and in vivo studies?

Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For example, in vitro hepatic microsome data may underestimate metabolic clearance due to lack of enzyme isoforms, while in vivo studies might overestimate absorption due to tissue binding. Use cross-species scaling (e.g., rat-to-human) with allometric adjustments and validate with compartmental modeling. Ensure transparency by publishing raw datasets and modeling code as supplementary materials .

Q. What experimental strategies are optimal for formulating this compound into controlled-release delivery systems for prolonged anesthetic effects?

Develop hydrogel-based systems using polymers like poloxamer 407 or chitosan, optimizing gelation temperature and drug loading via factorial design (e.g., Box-Behnken). Characterize release kinetics in simulated synovial fluid and validate efficacy in ex vivo nerve-blockade models. Include rheological data (e.g., viscosity, shear-thinning behavior) and cytotoxicity assays on primary fibroblasts . Reference formulation guidelines for topical anesthetics to ensure clinical relevance .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octacaine hydrochloride
Reactant of Route 2
Octacaine hydrochloride

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